Product packaging for Ethyl 3-(tert-Butoxy)benzoate(Cat. No.:)

Ethyl 3-(tert-Butoxy)benzoate

Cat. No.: B8688277
M. Wt: 222.28 g/mol
InChI Key: ZHMDHTVEPSNMLU-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group (–COO–) directly attached to an aromatic ring. numberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic system and 'R' is an alkyl or aryl group. numberanalytics.comnumberanalytics.com These compounds are cornerstones in both natural and synthetic chemistry. Naturally, they are responsible for the characteristic fragrances of many fruits and flowers. ebsco.com Industrially, their applications are vast and varied. numberanalytics.com

The significance of aromatic esters stems from their utility as intermediates and functional molecules in numerous fields:

Pharmaceuticals: Many therapeutic agents are either esters themselves or are synthesized using aromatic esters as key precursors. numberanalytics.comnumberanalytics.com

Agrochemicals: They are integral to the synthesis of various pesticides and herbicides. numberanalytics.comnumberanalytics.com

Polymers and Materials Science: Aromatic esters are monomers for important polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters used in textiles and plastics. ebsco.comteachy.app

Fragrances and Flavors: Due to their often pleasant and distinct odors, they are widely used in the perfume and food industries. numberanalytics.comteachy.app

The chemical behavior of aromatic esters is dictated by the interplay between the aromatic ring and the ester group. The aromatic ring influences the reactivity of the ester linkage through electronic effects like resonance, while the ester group, in turn, affects the substitution patterns on the aromatic ring. numberanalytics.com Key reactions involving aromatic esters include hydrolysis (cleavage of the ester bond), reduction to alcohols, and electrophilic substitution on the aromatic ring, making them versatile building blocks in organic synthesis. numberanalytics.com

Research Landscape and Fundamental Inquiries Pertaining to Benzoate (B1203000) Esters with Alkoxy Functionalities

Benzoate esters featuring alkoxy (–OR) groups represent a specific and widely studied subclass of aromatic esters. The presence and nature of the alkoxy group can profoundly influence the molecule's physical, chemical, and biological properties. Research in this area often focuses on understanding and harnessing these effects for specific applications.

One major area of inquiry is the role of the alkoxy group in directing the regioselectivity of chemical reactions. For instance, studies on the enzymatic dihydroxylation of substituted benzoate esters have shown that the size of the ester's alkoxy group can have a significant directing effect on the outcome of the reaction. acs.org This indicates that the steric and electronic properties of the alkoxy functionality are crucial in controlling how enzymes interact with the substrate.

Another significant research avenue involves the study of the hydrolytic stability of these esters. The rate at which the ester bond is cleaved is critical, particularly in the design of prodrugs, where an ester might be used to improve a drug's delivery, or in soft drugs, designed to metabolize quickly and predictably. nih.gov Research has demonstrated that plasma stability can be inversely proportional to the size of the alkoxyl group; for example, a series of n-alkyl benzoates showed that stability decreased from methyl to ethyl to n-propyl and n-butyl esters. nih.gov This structure-lability relationship is a fundamental inquiry that allows for the fine-tuning of a molecule's metabolic profile. nih.gov

Furthermore, the influence of alkoxy groups on the mesomorphic (liquid crystalline) properties of benzoate esters is an active field of study. Research on homologous series of aromatic esters, such as naphthalene-2-yl-4-(alkoxy) benzoates, investigates how varying the length of the alkoxy chain affects the material's phase transitions and liquid crystalline behavior. scirp.org These studies are fundamental to developing new materials for applications like display devices. scirp.org

Summary of Research Findings on Benzoate Esters with Alkoxy Groups

Research Focus Key Findings Reference
Enzymatic Reactions The size of the alkoxy group in benzoate esters can direct the regioselectivity of enzymatic dihydroxylation. acs.org
Hydrolytic Stability The metabolic stability of benzoate esters in plasma is often inversely proportional to the size of the alkoxy substituent. nih.gov
Liquid Crystals The length and position of alkoxy chains on benzoate ester structures significantly influence their mesogenic properties and phase transition temperatures. scirp.org

| Catalytic Hydrogenation | The nature of the ester alkoxy group can affect the efficiency and degree of hydrogenation when using certain metal catalysts. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B8688277 Ethyl 3-(tert-Butoxy)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

ZHMDHTVEPSNMLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Ester Hydrolysis and Transesterification

Ester hydrolysis is a fundamental reaction involving the cleavage of the ester bond by water, a process that can be catalyzed by either acid or base. organic-chemistry.orglibretexts.org Transesterification involves the exchange of the alcohol moiety of an ester with a different alcohol. libretexts.org

The rates of ester hydrolysis are significantly influenced by the solvent system and the nature of the base employed. In base-promoted hydrolysis, the reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the departure of the ethoxide leaving group. libretexts.org

The choice of solvent plays a critical role. For the alkaline hydrolysis of esters, increasing the proportion of an organic co-solvent like ethanol (B145695) in an aqueous mixture generally leads to a decrease in the reaction rate. ma.edu This phenomenon is often correlated with the decrease in the dielectric constant of the medium, which can destabilize the polar transition state of the ion-dipole reaction. ma.edu

The base itself is a key determinant of the reaction pathway. While hydroxide is the typical nucleophile in hydrolysis, other bases can promote different transformations. Potassium tert-butoxide, for instance, is a strong, sterically hindered base that can be used to promote the amidation of esters in solvents like tetrahydrofuran (THF). wikipedia.orgrsc.org In this context, the reaction is not a simple hydrolysis but a conversion to a different functional group, driven by the specific properties of the base.

Influence of Reaction Components on Ester Transformations
ComponentFactorEffect on Reaction Rate/PathwayExample
SolventDielectric ConstantDecreasing dielectric constant (e.g., more ethanol in water) typically slows alkaline hydrolysis. ma.eduAqueous Ethanol
BaseNucleophilicity vs. BasicityStrong nucleophiles (e.g., OH⁻) promote hydrolysis. libretexts.org Strong, non-nucleophilic bases (e.g., t-BuOK) can facilitate other reactions like amidation. wikipedia.orgNaOH vs. Potassium tert-butoxide

Catalysts can significantly accelerate hydrolysis and transesterification reactions. These processes can be catalyzed by acids, bases, or metal complexes. youtube.com A sophisticated approach in modern catalysis involves the concept of metal-ligand cooperativity (MLC). aiinmr.com In MLC, the ligand is not a passive "spectator" but actively participates in the bond-breaking or bond-forming steps of a reaction alongside the metal center. aiinmr.comechemi.com

This cooperative action can manifest in several ways, such as the ligand acting as a Lewis base to activate a substrate or participating in proton transfer. aiinmr.com For instance, in certain hydrogenation reactions, a ligand can accept a proton while the metal binds a hydride, facilitating the concerted transfer to a substrate. echemi.com While extensively studied for hydrogenations, the principles of MLC are applicable to ester transformations, where a well-designed catalyst could see the metal center activating the ester carbonyl group while a functional ligand interacts with the attacking nucleophile (e.g., water or an alcohol). grabmyessay.comshaalaa.com The efficiency of such cooperative catalysts is influenced by factors like the distance between metal centers in multimetallic systems and the flexibility of the ligand framework. masterorganicchemistry.com

Nucleophilic and Electrophilic Transformations of Benzoate (B1203000) Esters

Beyond hydrolysis and transesterification, the ester functionality and the aromatic ring of Ethyl 3-(tert-Butoxy)benzoate can undergo various other transformations.

Amidation: The conversion of esters to amides, known as aminolysis, can be achieved by reacting the ester with ammonia or a primary or secondary amine. libretexts.org The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org The reaction can also be facilitated by specific reagents, such as using potassium tert-butoxide under ambient conditions or through nickel-catalyzed methods that couple esters with nitroarenes as the nitrogen source. wikipedia.orgyoutube.com

Reduction: Benzoate esters can be reduced to yield either primary alcohols or aldehydes, depending on the reducing agent used. libretexts.org

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester completely to a primary alcohol. The mechanism involves the initial formation of an aldehyde intermediate which is then immediately reduced further to the alcohol. libretexts.org For this compound, this would yield (3-(tert-butoxy)phenyl)methanol and ethanol.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive reducing agent is required, and the reaction is often performed at low temperatures. Diisobutylaluminium hydride (DIBALH) is commonly used for this purpose. libretexts.org More specialized reagents, such as potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA), have been developed for the chemoselective reduction of esters to aldehydes, offering good yields at 0 °C. wikipedia.org

Selective Reduction of Substituted Ethyl Benzoates to Aldehydes with PDBBA wikipedia.org
Substituent on Ethyl BenzoateYield of Corresponding Aldehyde (%)
H89
4-Fluoro91
4-Chloro88
4-Bromo85
4-Nitro71
4-Methyl88
4-Methoxy80

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. organicchemistrytutor.com The position of substitution is determined by the directing effects of the existing substituents.

Directing Effects: The tert-butoxy (B1229062) group (-O-tBu) is an alkoxy group, which is a powerful activating, ortho, para-director. masterorganicchemistry.comwikipedia.org It increases the electron density of the ring, particularly at the positions ortho (C2, C4) and para (C6) to it, through a strong positive resonance effect (+R). The ethyl ester group (-COOEt) is a deactivating, meta-director. grabmyessay.com It withdraws electron density from the ring, making it less reactive. grabmyessay.com

In a competition between these two groups, the strongly activating ortho, para-directing effect of the tert-butoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the tert-butoxy group (C2, C4, and C6). However, the significant steric bulk of the tert-butoxy group may hinder attack at the adjacent C2 position, making C4 and C6 the most probable sites for substitution.

Cross-Coupling Reactions: To functionalize the ring via modern cross-coupling reactions like the Suzuki or Heck reactions, the aromatic ring must first bear a suitable leaving group, typically a halide (Br, I) or a triflate. rsc.orglibretexts.org This can be achieved through electrophilic halogenation, which, based on the directing effects discussed, would likely install a halogen at the C4 or C6 position. The resulting aryl halide could then be coupled with various partners.

Suzuki Reaction: Couples the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgchemistrytalk.org

Heck Reaction: Couples the aryl halide with an alkene, also using a palladium catalyst and a base, to form a substituted alkene. ma.edursc.org The ester functionality is generally tolerant of these reaction conditions. wikipedia.org

Conformational Analysis and Steric Hindrance Effects on Reactivity

The three-dimensional shape (conformation) of this compound and the steric bulk of its substituents have a profound impact on its reactivity. organic-chemistry.org

Theoretical analyses of substituted phenylbenzoates show that the molecule is not rigid. wikipedia.orgnih.gov There is a degree of rotational freedom around the single bonds connecting the aromatic ring to the ester group (C-C bond) and within the ester group itself (C-O bonds). nih.gov For a simple molecule like methyl benzoate, the planar conformation is generally preferred to maximize conjugation between the carbonyl group and the aromatic ring. libretexts.org

However, the presence of bulky substituents can force these groups out of planarity. The tert-butoxy group is exceptionally bulky. This steric hindrance can affect reaction rates in several ways:

It can slow down reactions by physically blocking the approach of a reagent to a nearby reactive site. As mentioned, it likely disfavors electrophilic attack at the C2 position.

Structure Reactivity Relationships and Derivative Research

Systematic Modification of the Benzoate (B1203000) Scaffold and Substituent Effects

The reactivity of the aromatic ring in Ethyl 3-(tert-Butoxy)benzoate is significantly influenced by its two substituents: the meta-positioned tert-butoxy (B1229062) group and the ethyl carboxylate group. Systematic modification of this benzoate scaffold involves introducing additional substituents onto the benzene (B151609) ring to modulate its electronic and steric properties. The nature and position of these new substituents can predictably alter the compound's reactivity, stability, and potential biological activity.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. Conversely, EWGs decrease the ring's electron density, deactivating it towards electrophilic attack but making it more susceptible to nucleophilic aromatic substitution.

Systematic modifications could include:

Introduction of halogens (F, Cl, Br): Halogens are deactivating due to their inductive effect but are ortho-para directing because of resonance.

Nitration (NO₂): The nitro group is a strong deactivating and meta-directing group.

Alkylation (e.g., CH₃): Alkyl groups are weakly activating and ortho-para directing.

The effects of these modifications are crucial in fine-tuning the properties of the molecule for specific applications. For example, in structure-activity relationship (SAR) studies, such modifications are systematically made to map the chemical space and identify analogues with enhanced or specialized functions. nih.gov

Substituent GroupElectronic EffectDirecting EffectImpact on Reactivity (Electrophilic Aromatic Substitution)
-NH₂, -OH, -OR (e.g., tert-Butoxy)Strongly Activating (Donating)Ortho, ParaIncreases
-Alkyl (e.g., Methyl)Weakly Activating (Donating)Ortho, ParaIncreases
-F, -Cl, -Br, -IWeakly Deactivating (Withdrawing)Ortho, ParaDecreases
-COOR (e.g., Ethyl Benzoate)Moderately Deactivating (Withdrawing)MetaDecreases
-NO₂Strongly Deactivating (Withdrawing)MetaDecreases

Impact of Steric and Electronic Properties from tert-Butyl and Ethyl Groups on Reactivity and Stability

The tert-butyl and ethyl groups of this compound exert profound steric and electronic effects that are critical to its reactivity and stability.

Steric Effects: The most significant steric influence comes from the bulky tert-butyl group. This group can physically obstruct the approach of reagents to nearby sites on the molecule. rsc.org Specifically, it can hinder reactions at the ortho positions (positions 2 and 4) of the benzene ring. msu.edu While the tert-butoxy group is electronically ortho-para directing, the steric hindrance from the tert-butyl moiety makes substitution at the para position (position 6) more favorable than at the ortho positions. stackexchange.comstackexchange.com This steric blocking is a key consideration in synthetic strategies involving this molecule.

In studies of related compounds like 2-tert-butylbenzoic acid, the steric strain between the tert-butyl group and the adjacent carboxyl group can lead to a twisting of the carboxyl group out of the plane of the benzene ring. rsc.org This phenomenon, known as steric inhibition of resonance, can alter the electronic communication between the substituent and the ring, thereby affecting the molecule's acidity and reactivity. rsc.orgcdnsciencepub.com

Electronic Effects: Electronically, the molecule is influenced by both the ether and the ester functionalities.

tert-Butoxy Group: The oxygen atom of the tert-butoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance (p-π conjugation). This electron donation activates the ring, making it more susceptible to electrophilic attack. The alkyl portion of the group also has a weak electron-donating inductive effect. chegg.com

Ethyl Ester Group: The ethyl carboxylate group is electron-withdrawing. The carbonyl group (C=O) pulls electron density from the aromatic ring through both resonance and inductive effects. This deactivates the ring, making it less reactive towards electrophiles. msu.edu

The combination of a meta-positioned activating group and a deactivating group creates a complex reactivity pattern. The activating tert-butoxy group directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6), while the deactivating ester group directs to the meta positions relative to itself (positions 2 and 5). The overlapping directive effects and the steric hindrance from the tert-butyl group will ultimately determine the regioselectivity of substitution reactions.

Functional GroupEffect TypeDescriptionImpact on Reactivity
tert-ButylStericLarge, bulky group causes significant steric hindrance.Hinders attack at adjacent (ortho) positions on the ring. msu.edu
ElectronicWeakly electron-donating via induction.Slightly activates the aromatic ring. stackexchange.com
tert-ButoxyElectronicStrongly electron-donating via resonance (p-π conjugation).Activates the ring towards electrophilic substitution, directing ortho and para. chegg.com
Ethyl EsterElectronicElectron-withdrawing via resonance and induction.Deactivates the ring towards electrophilic substitution, directing meta. msu.edu

Design and Synthesis of Analogues for Mechanistic Probing and Structure-Activity Correlation Studies

The design and synthesis of analogues of this compound are essential for probing reaction mechanisms and establishing detailed structure-activity relationships (SAR). A common strategy involves the systematic modification of different parts of the molecule to observe the resulting changes in its properties.

Design Strategies: Analogue design can be approached by dissecting the parent molecule into key components that can be independently modified:

The Benzoate Ring: Introducing various substituents (e.g., -Cl, -F, -CH₃, -NO₂) at the available positions (2, 4, 5, 6) to study the electronic and steric effects on reactivity and biological interactions.

The Ether Linkage: Replacing the tert-butyl group with other alkyl or aryl groups (e.g., isopropyl, benzyl) to investigate the impact of steric bulk and electronic nature at this position.

Synthesis of Analogues: The synthesis of these analogues typically starts from readily available precursors, with Ethyl 3-hydroxybenzoate being a key intermediate. nih.govchemicalbook.com This precursor allows for the introduction of various groups at the 3-position via etherification reactions, such as the Mitsunobu reaction or Williamson ether synthesis, to generate a library of 3-alkoxybenzoate analogues. chemicalbook.com

The esterification of the corresponding substituted benzoic acids serves as another primary route. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for preparing different ester analogues. chemicalbook.com More advanced catalytic systems, including solid acid catalysts, can also be employed for efficient and selective esterification. mdpi.com

For mechanistic studies, isotopically labeled analogues can be synthesized. For example, incorporating ¹⁸O into the ether or carbonyl oxygen allows for the tracking of bond-breaking and bond-forming steps in reactions like hydrolysis, providing clear evidence for the reaction mechanism. scispace.com

Modification SiteExample Analogue StructureRationale for SynthesisPotential Synthetic Route
Benzoate RingEthyl 5-chloro-3-(tert-butoxy)benzoateProbe electronic effects of a withdrawing group on ring reactivity.Chlorination of this compound.
Ether LinkageEthyl 3-(isopropoxy)benzoateInvestigate the effect of reduced steric bulk at the ether position.Williamson ether synthesis using Ethyl 3-hydroxybenzoate and 2-bromopropane.
Ester GroupMthis compoundStudy the impact of the ester alkyl chain length on solubility and activity.Fischer esterification of 3-(tert-butoxy)benzoic acid with methanol. mdpi.com
Isotopic LabelingEthyl 3-(tert-butoxy)benzo[¹⁸O]ateElucidate reaction mechanisms, particularly for hydrolysis or transesterification.Esterification using H₂¹⁸O or an ¹⁸O-labeled alcohol.

Advanced Analytical and Spectroscopic Techniques in Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

No published ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or spectral assignments for Ethyl 3-(tert-Butoxy)benzoate, were found. Therefore, a detailed analysis for structural assignment and purity determination using NMR spectroscopy cannot be provided.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

There is no available mass spectrometry data for this compound. Information regarding its molecular ion peak (m/z) and characteristic fragmentation patterns, which is essential for molecular and fragmentation analysis, could not be located in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not documented in the available resources. Consequently, an analysis of its functional groups based on characteristic IR absorption bands or an examination of its electronic structure through UV-Vis absorption maxima (λmax) cannot be conducted.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

No crystallographic data for this compound has been published. As a result, information on its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions as determined by X-ray crystallography, is unavailable.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, SEC, MALS)

There are no specific chromatographic methods or data, such as retention times or purity assessments from techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), reported for this compound. Methodologies for monitoring its synthesis or assessing its purity via chromatography are not described in the available literature.

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Phase Transitions

No thermal analysis data, such as that from Differential Scanning Calorimetry (DSC), is available for this compound. Therefore, information regarding its phase transitions, melting point, or other thermal properties could not be obtained.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Ethyl 3-(tert-Butoxy)benzoate. These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are critical in predicting the molecule's reactivity.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a quantitative prediction of the molecule's chemical reactivity and kinetic stability can be made. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating nature of the tert-butoxy (B1229062) group and the electron-withdrawing character of the ethyl ester group will influence these frontier orbitals.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to nucleophilic and electrophilic attack. In this compound, the oxygen atoms of the carbonyl and ether groups are expected to be regions of negative potential, while the hydrogen atoms of the benzene (B151609) ring and the ethyl group would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively high due to the tert-butoxy groupSusceptibility to electrophilic attack
LUMO EnergyInfluenced by the ethyl ester groupSusceptibility to nucleophilic attack at the carbonyl carbon
HOMO-LUMO GapModerateBalance of stability and reactivity
Molecular Electrostatic Potential (MEP)Negative potential on oxygen atomsSites for interaction with electrophiles and hydrogen bond donors

Molecular Modeling, Conformational Analysis, and Torsion Angle Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for its physical properties and biological interactions. Molecular modeling techniques, including conformational analysis, are employed to identify the most stable conformations and the energy barriers between them.

The presence of rotatable bonds, such as the C-O bond of the tert-butoxy group and the C-C and C-O bonds of the ethyl ester group, allows the molecule to adopt various conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures. This process identifies the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other low-energy local minima.

Torsion angle studies focus on the dihedral angles between specific planes of atoms. For this compound, key torsion angles would include those defining the orientation of the tert-butoxy group relative to the benzene ring and the orientation of the ethyl ester group. Theoretical studies on related phenylbenzoate structures suggest that these molecules can be quite flexible, with relatively low energy barriers for rotation around the ester linkage. researchgate.net

Table 2: Key Torsion Angles for Conformational Analysis of this compound

Torsion AngleDescriptionExpected Influence on Conformation
C(aryl)-O-C(tert-butyl)-C(methyl)Rotation around the aryl-ether bondDetermines the spatial positioning of the bulky tert-butyl group
C(aryl)-C(carbonyl)-O-C(ethyl)Rotation around the ester C-O bondInfluences the orientation of the ethyl group
O(carbonyl)-C(ethyl)-C(methyl)Rotation of the terminal methyl groupMinor impact on overall shape

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies.

For instance, the hydrolysis of the ester group in this compound can be studied computationally. This would involve modeling the approach of a water molecule or a hydroxide ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide group. The structures and energies of the reactants, intermediates, transition states, and products can be calculated to provide a detailed mechanistic picture.

Transition state theory can be applied to the calculated activation energies to predict reaction rate constants. wikipedia.org These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. Such studies are invaluable for understanding the reactivity and degradation pathways of the compound.

Molecular Docking and Interaction Profiling with Biomacromolecules

To explore the potential biological activity of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid, to form a stable complex.

The process involves generating a three-dimensional structure of this compound and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The results of molecular docking can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While no specific docking studies on this compound are available, studies on structurally similar ethyl benzoate (B1203000) derivatives have demonstrated their potential to interact with various biological targets. phcog.com For this compound, the tert-butoxy group could engage in hydrophobic interactions within a protein's binding pocket, while the ester carbonyl could act as a hydrogen bond acceptor. These computational predictions can guide the design of new molecules with specific biological activities and help to prioritize compounds for experimental screening.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional GroupPotential Interaction Type
Benzene Ringπ-π stacking, hydrophobic interactions
tert-Butoxy GroupHydrophobic interactions
Ester Carbonyl OxygenHydrogen bond acceptor
Ethyl GroupHydrophobic interactions

Research Applications in Chemical Sciences

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

In organic synthesis, the strategic use of protecting groups is fundamental for the construction of complex molecules. Ethyl 3-(tert-butoxy)benzoate possesses two key functional groups that can serve protective roles: the ethyl ester and the tert-butoxy (B1229062) ether. The tert-butyl group is a well-established acid-labile protecting group for phenols, being stable to a wide range of reaction conditions but readily removed with acids like trifluoroacetic acid to unmask the hydroxyl group. Similarly, the ethyl ester protects the carboxylic acid moiety and can be selectively hydrolyzed under basic or acidic conditions.

This dual-protection feature makes this compound a potentially valuable intermediate for the synthesis of multi-substituted aromatic compounds. It allows for chemical modifications at other positions of the benzene (B151609) ring without interference from the hydroxyl or carboxylic acid groups. Once the desired modifications are complete, the protecting groups can be sequentially or simultaneously removed to yield the final product. For instance, the aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, with the directing effects of the alkoxy and ester groups influencing the position of substitution. Following these transformations, cleavage of the ether and/or ester reveals the 3-hydroxybenzoic acid scaffold, a common structural motif in natural products and pharmaceutical agents.

Explorations in Material Science Research and Polymer Chemistry

The structural components of this compound are found in various advanced materials, suggesting its potential as a monomer or modifier in polymer chemistry. Phenyl benzoate (B1203000) moieties are known to be components of liquid-crystalline polymers, where the rigid aromatic core contributes to the formation of ordered phases. mdpi.com Copolymers containing cyano-terminated phenyl benzoate side-chains, for example, have been synthesized and shown to exhibit smectic liquid-crystalline behavior. mdpi.com

Furthermore, the tert-butoxy group can serve as a thermolabile moiety in polymers. Upon heating, it can undergo elimination of isobutylene (B52900) to generate a hydroxyl group, a transformation that can alter the physical and chemical properties of the polymer, such as its solubility or reactivity. This strategy is employed to create materials that respond to thermal stimuli. For example, polymers containing tert-butyl esters can be pyrolyzed to create poly(carboxylic acid)s. researchgate.net Similarly, copolymers with tert-butoxysilane side groups have been synthesized for use as crosslinkable materials. researchgate.net

Given these precedents, this compound could potentially be converted into a polymerizable monomer, for instance, by introducing a vinyl or acrylic group onto the aromatic ring. The resulting polymer would feature pendant tert-butoxybenzoate groups. Subsequent thermal processing could then be used to deprotect the hydroxyl group, yielding a functionalized phenolic polymer with applications in coatings, resins, or as a component in block copolymers where hydrogen bonding plays a key role. acs.org

Fundamental Studies in Biochemical Interactions and Metabolic Transformations

While specific studies on the biochemical fate of this compound are not extensively documented, its structure allows for predictions about its likely metabolic transformations based on the metabolism of related compounds. The metabolism of benzoate and its derivatives has been studied in various organisms, particularly bacteria like Pseudomonas putida. nih.gov These pathways generally involve initial activation of the carboxylic acid to a coenzyme A (CoA) thioester, followed by enzymatic ring oxidation and cleavage. nih.govnih.gov

For this compound, the first step in a biological system would likely be hydrolysis of the ethyl ester by non-specific esterase enzymes, yielding ethanol (B145695) and 3-(tert-butoxy)benzoic acid. The resulting substituted benzoic acid would then be the primary substrate for further metabolism. The tert-butoxy group represents a point of potential xenobiotic metabolism. Cytochrome P450 enzymes or other monooxygenases could catalyze the cleavage of the ether bond through O-dealkylation, leading to the formation of tert-butanol (B103910) and 3-hydroxybenzoic acid. 3-Hydroxybenzoic acid is a known metabolite that can be further degraded via pathways like the gentisate pathway in microorganisms. nih.gov

Therefore, fundamental studies could explore the enzymatic hydrolysis of the ester and the subsequent enzymatic cleavage of the ether. Such research would provide insights into the biodegradability of alkoxy-substituted aromatic compounds and the specific enzymes involved in their transformation.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unanswered Questions in Ethyl 3-(tert-Butoxy)benzoate Research

Research into this compound is confronted by several key obstacles that must be addressed to facilitate further investigation. These challenges span synthetic chemistry, chemical reactivity, and the fundamental characterization of its properties.

A primary difficulty lies in its synthesis. The presence of the bulky tert-butoxy (B1229062) group at the meta-position introduces significant steric hindrance, which can complicate traditional esterification methods and potentially lead to low yields. nih.gov Achieving high regioselectivity during the functionalization of the benzene (B151609) ring is another persistent challenge in the synthesis of polysubstituted aromatic compounds. mdpi.com The development of efficient, scalable, and regioselective synthetic routes remains a critical and unanswered question.

Furthermore, the chemical stability of the tert-butoxy group itself presents a significant research gap. This group is known to be labile under acidic conditions, which could limit the scope of subsequent chemical transformations on either the ester moiety or the aromatic ring. wikipedia.orgrsc.org A crucial unanswered question is the precise range of conditions under which the tert-butoxy group remains stable versus when it can be selectively cleaved. This knowledge is vital for its use as a versatile synthetic intermediate.

Finally, there is a significant lack of comprehensive data regarding the compound's physicochemical and biological properties. Its detailed thermal properties, toxicological profile, and metabolic pathways are yet to be determined. The central unanswered question is what unique properties and potential applications this specific substitution pattern confers, distinguishing it from other isomers or related benzoate (B1203000) esters that are more thoroughly studied.

Emerging Methodologies and Interdisciplinary Opportunities

Despite the current challenges, several emerging methodologies in chemical science offer promising avenues for advancing research on this compound. These modern techniques, combined with interdisciplinary approaches, could reveal novel applications for this molecule.

Emerging Methodologies:

Flow Chemistry: Continuous flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, which can be highly advantageous for optimizing the synthesis of sterically hindered compounds like this compound. acs.orgseqens.commt.com This technology can improve reaction yields, enhance safety, and facilitate seamless scaling from laboratory to industrial production. nih.govneuroquantology.com

Advanced Catalysis: The development of novel catalytic systems is a key trend in organic synthesis. archivemarketresearch.com For this compound, this could involve employing advanced heterogeneous catalysts to simplify product purification or exploring enzymatic catalysis for a more sustainable and selective synthesis. mdpi.commdpi.com Furthermore, modern cross-coupling techniques, such as photoredox-nickel dual catalysis, could enable late-stage functionalization of the aromatic C–H bonds, providing access to a diverse range of derivatives. organic-chemistry.org

Computational Chemistry: In silico tools are revolutionizing how chemical research is conducted. Quantum chemical calculations can be used to predict reaction pathways and transition state energies, while machine learning algorithms can forecast reaction outcomes and optimize conditions. nih.govnih.govacs.org Applying these computational methods to this compound could help overcome synthetic hurdles and predict its properties before extensive and costly experimental work is undertaken. researchgate.net

Interdisciplinary Opportunities:

Medicinal Chemistry: Benzoate derivatives are a common scaffold in drug discovery. nih.govshubham.co.in The unique steric and electronic properties imparted by the tert-butoxy group could be leveraged to design new therapeutic agents. This compound could serve as a key building block for active pharmaceutical ingredients (APIs), where the tert-butoxy moiety might enhance metabolic stability, modulate lipophilicity, or improve binding affinity to biological targets. nih.gov

Materials Science: Aromatic esters are utilized in various materials, including plasticizers, polymers, and liquid crystals. wikipedia.orgmdpi.com The bulky tert-butoxy group could introduce unique physical properties, such as altering the thermal behavior or mechanical strength of polymers. There is an opportunity to investigate this compound as a component in novel materials, such as phase change materials for thermal energy storage or as a building block for supramolecular assemblies with unique chiral or self-healing properties. rsc.orgresearchgate.net

By leveraging these advanced methodologies and exploring interdisciplinary applications, the scientific community can begin to address the unanswered questions surrounding this compound and unlock its full potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(tert-Butoxy)benzoate, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or esterification. For example, palladium-catalyzed α-arylation of zinc enolates with aryl halides under inert atmosphere (N₂) using tert-butoxy precursors achieves moderate yields (~76%) . Key steps include refluxing in 1,2-dimethoxyethane/water with sodium carbonate and tetrakis(triphenylphosphine)palladium(0). Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical .

Q. How can researchers characterize the purity and structural integrity of Ethyl 3-(tert-Butoxy)benzoate?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) and NMR spectroscopy (¹H/¹³C) to verify substituent positions. For instance, tert-butyl protons typically resonate as singlets at δ 1.45–1.59 ppm in CDCl₃, while aromatic protons appear as multiplets between δ 7.37–7.89 ppm . Purity can be assessed via HPLC with UV detection at 254 nm, referencing retention times against standards .

Q. What are the stability considerations for storing Ethyl 3-(tert-Butoxy)benzoate?

  • Methodological Answer : The compound is stable under inert conditions (0–6°C) but may degrade upon prolonged exposure to moisture or oxidizing agents. Store in amber vials with desiccants and avoid incompatible materials like strong acids/bases. Decomposition products (e.g., tert-butoxy radicals) may form under thermal stress, detectable via GC-MS .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The bulky tert-butoxy group enhances steric hindrance, slowing undesired side reactions (e.g., β-hydride elimination in palladium catalysis). However, it can generate transient tert-butoxy radicals under oxidative conditions, which participate in dehydrogenative carboxylation pathways. Radical trapping experiments (e.g., using diphenylmethanol) confirm this intermediate’s role .

Q. What analytical challenges arise in quantifying Ethyl 3-(tert-Butoxy)benzoate in complex matrices (e.g., reaction mixtures)?

  • Methodological Answer : Co-elution with structurally similar esters (e.g., ethyl 3-chloro-5-fluorobenzoate) complicates chromatographic separation. Use orthogonal methods: reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS for selectivity. Calibrate against internal standards like deuterated analogs .

Q. How do substituents on the benzoate ring affect the compound’s electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetyl in ethyl 3-(trifluoroacetyl)benzoate) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets quantify substituent effects on charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in mechanistic studies involving tert-butoxy radical intermediates?

  • Methodological Answer : Conflicting data on radical vs. ionic pathways can be resolved via isotopic labeling (e.g., ¹⁸O in tert-butoxy groups) and kinetic isotope effect (KIE) analysis. Control experiments with radical scavengers (e.g., TEMPO) and spin-trapping agents (DMPO) validate radical involvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.